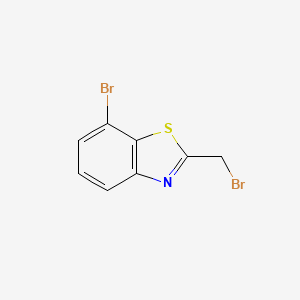

7-Bromo-2-(bromomethyl)benzothiazole

Description

7-Bromo-2-(bromomethyl)benzothiazole (C₈H₅Br₂NS, MW: 307.01 g/mol) is a brominated benzothiazole derivative characterized by a bromine atom at the 7-position and a reactive bromomethyl group at the 2-position of the benzothiazole core. The compound is synthesized via radical bromination of 2-methylbenzothiazole in nonpolar solvents, followed by optimization of reaction conditions (e.g., temperature, molar ratios) to minimize solvolysis byproducts like 2-(ethoxymethyl)benzothiazole . Its bromomethyl group enables diverse alkylation and substitution reactions, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No. |

110704-15-9 |

|---|---|

Molecular Formula |

C8H5Br2NS |

Molecular Weight |

307.003 |

IUPAC Name |

7-bromo-2-(bromomethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Br2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |

InChI Key |

CMBUZCOIAUZKRA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)SC(=N2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 7-bromo-2-(bromomethyl)- can be achieved through several methods. One common approach involves the bromination of 2-(bromomethyl)benzothiazole. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of benzothiazole, 7-bromo-2-(bromomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(bromomethyl)benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Palladium or copper catalysts, mild temperatures, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, room temperature to slightly elevated temperatures.

Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzothiazole derivatives with reduced bromomethyl groups.

Scientific Research Applications

7-Bromo-2-(bromomethyl)benzothiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzothiazole, 7-bromo-2-(bromomethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antibacterial effects . The bromomethyl group can also undergo nucleophilic substitution reactions, forming covalent bonds with target proteins and altering their function .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 7-bromo substitution in benzothiazoles may enhance electronic effects compared to 5-bromo analogs due to proximity to the thiazole sulfur, influencing reactivity in cross-coupling reactions .

- Bromomethyl vs. Methyl : The bromomethyl group at C2 increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) more readily than methyl groups .

Reactivity and Functionalization

- 7-Bromo-2-(bromomethyl)benzothiazole : The bromomethyl group undergoes alkylation or displacement reactions, forming intermediates like benzothiazolium salts, which exhibit enhanced biological activity (e.g., 2–3 fold increase in antimicrobial potency upon quaternization) .

- Imidazo[2,1-b][1,3]benzothiazoles: Bromination at specific positions (e.g., C3 or C7) in fused systems improves anticancer and immunosuppressive activities, as seen in derivatives like 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole .

- Benzimidazoles : Unlike benzothiazoles, brominated benzimidazoles (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit distinct pharmacological profiles, including antiarrhythmic and antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.